Kinase Inhibition Selectivity: Class-Level SAR Trends for 2‑Fluorobenzyl vs. Non‑Fluorinated N3‑Substituents
Patent US8586580B2 discloses a broad series of 2,7‑substituted thieno[3,2‑d]pyrimidin‑4(3H)‑ones as protein kinase inhibitors. Within this series, N3‑benzyl derivatives bearing an ortho‑fluorine substituent (such as 2‑fluorobenzyl) consistently exhibit improved target engagement relative to their non‑fluorinated or para‑substituted counterparts, attributed to enhanced halogen‑bonding interactions with kinase hinge regions [1]. Although no direct head‑to‑head biochemical data for 1105238‑26‑3 against specific comparators are publicly available, the class‑level SAR indicates that the 2‑fluorobenzyl motif can confer a ≥2‑fold reduction in IC50 against focal adhesion kinase (FAK) compared to the unsubstituted benzyl analog in analogous compounds [1].
| Evidence Dimension | Kinase inhibition potency (FAK IC50) |
|---|---|
| Target Compound Data | Not explicitly reported; inferred to be in the sub‑micromolar range based on closest patented analogs. |
| Comparator Or Baseline | 3‑Benzyl‑7‑(4‑methoxyphenyl)thieno[3,2‑d]pyrimidin‑4(3H)‑one (non‑fluorinated analog): IC50 ~2‑fold higher than the 2‑fluorobenzyl analog in the patent SAR tables. |
| Quantified Difference | Approximate 2‑fold potency advantage for the 2‑fluorobenzyl analog (class‑level inference, not measured for the exact compound). |
| Conditions | In vitro FAK kinase assay (LANCE format, PerkinElmer) as described in US8586580B2. |
Why This Matters
A ≥2‑fold potency gain can translate into a lower compound requirement for screening hits, reducing procurement costs per assay plate.
- [1] Sim, T. B.; Choi, H. G.; Hah, J. M.; Ham, Y. J.; Jun, E. J.; Lee, J. H.; Kim, H. US Patent US8586580B2: 2,7‑substituted thieno[3,2‑d]pyrimidine compounds as protein kinase inhibitors. 2013. View Source
